4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
Description
4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a sulfonyl group substituted at the 3-chloro-4-fluorophenyl position and a pyrrolidin-1-ylmethyl substituent. Its synthetic accessibility and structural complexity align with efforts to develop 3D fragment libraries for high-throughput screening .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2S2/c17-15-10-14(4-5-16(15)18)24(21,22)20-8-3-9-23-12-13(20)11-19-6-1-2-7-19/h4-5,10,13H,1-3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABADSZVESQNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazepane ring, a sulfonyl group, and a pyrrolidine moiety, which contribute to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 406.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClFN2O3S |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their function.
- Receptor Modulation : The pyrrolidine and thiazepane rings enhance binding affinities to specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation .
Antimicrobial Activity
Research has also suggested that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria, likely due to the disruption of bacterial cell wall synthesis .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazepane Derivatives
3-(Pyrrolidin-1-ylmethyl)-1,4-thiazepane
This simpler analog lacks the (3-chloro-4-fluorophenyl)sulfonyl group. While it shares the thiazepane core and pyrrolidinylmethyl side chain, its discontinued commercial availability (CymitQuimica) suggests synthetic challenges or instability compared to the target compound.
1,4-Thiazepanones for BRD4 Inhibitors
Studies on 1,4-thiazepanones highlight their role in bromodomain (BRD4) inhibitor development. Unlike the target compound, these analogs often include ketone groups (thiazepanones) instead of sulfonyl substituents. The rigidification of the thiazepane ring in such derivatives improves binding specificity but complicates synthetic diversification, as noted in SAR studies .
Halogenated Aryl Sulfonyl Compounds
Dacomitinib (VIZIMPRO®)
Dacomitinib, a kinase inhibitor, shares the (3-chloro-4-fluorophenyl)amino group but incorporates a quinazoline core instead of a thiazepane. Its structural rigidity and amide linkage enhance binding to EGFR kinases, whereas the target compound’s sulfonyl group may favor alternative interactions (e.g., sulfonamide-protein hydrogen bonding) .
Benzodiazepine Derivatives
The European Patent Bulletin describes 7-nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, which shares the pyrrolidinylmethyl group but replaces the thiazepane with a benzodiazepine ring. Benzodiazepines are typically associated with CNS activity, whereas the target compound’s sulfur-containing ring and sulfonyl group suggest distinct physicochemical properties (e.g., solubility, metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
